
10-(9H-Carbazol-3-yl)-10H-phenoxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(9H-Carbazol-3-yl)-10H-phenoxazine is an organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by the presence of both carbazole and phenoxazine moieties, which are known for their unique electronic and photophysical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-(9H-Carbazol-3-yl)-10H-phenoxazine typically involves the coupling of carbazole and phenoxazine derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a carbazole boronic acid with a phenoxazine halide in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
10-(9H-Carbazol-3-yl)-10H-phenoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as manganese dioxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings of the compound.
Common Reagents and Conditions
Oxidation: Manganese dioxide in acetone at room temperature.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydro derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the aromatic rings.
Applications De Recherche Scientifique
10-(9H-Carbazol-3-yl)-10H-phenoxazine has a wide range of applications in scientific research:
Organic Electronics: The compound is used as a hole-transporting material in organic light-emitting diodes (OLEDs) due to its excellent charge transport properties.
Photonics: It is employed in the development of organic photovoltaic cells and other optoelectronic devices.
Medicinal Chemistry: The compound has shown potential as an anticancer agent and is being investigated for its ability to interact with DNA and proteins.
Polymer Chemistry: It is used in the synthesis of polymeric materials with enhanced electronic and optical properties.
Mécanisme D'action
The mechanism of action of 10-(9H-Carbazol-3-yl)-10H-phenoxazine involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into the DNA double helix, disrupting its structure and function . Additionally, it can bind to proteins through hydrogen bonding and van der Waals interactions, altering their conformation and activity . These interactions contribute to its biological activity, including its anticancer properties.
Comparaison Avec Des Composés Similaires
10-(9H-Carbazol-3-yl)-10H-phenoxazine can be compared with other similar compounds, such as:
1-(9-ethyl-9H-carbazol-3-yl)-3-phenylurea: This compound also contains a carbazole moiety and has shown significant binding properties with protease enzymes.
5-(9-ethyl-9H-carbazol-3-yl)-N-aryl-1,3,4-thiadiazol-2-amines: These compounds have both carbazole and thiadiazole moieties and exhibit a wide range of biological activities.
The uniqueness of this compound lies in its combination of carbazole and phenoxazine moieties, which endow it with distinct electronic and photophysical properties, making it highly suitable for applications in organic electronics and photonics.
Propriétés
Formule moléculaire |
C24H16N2O |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
10-(9H-carbazol-3-yl)phenoxazine |
InChI |
InChI=1S/C24H16N2O/c1-2-8-19-17(7-1)18-15-16(13-14-20(18)25-19)26-21-9-3-5-11-23(21)27-24-12-6-4-10-22(24)26/h1-15,25H |
Clé InChI |
AXZPPBSTJKEIKZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)N4C5=CC=CC=C5OC6=CC=CC=C64 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


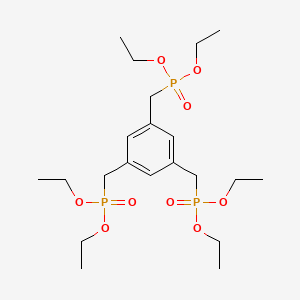
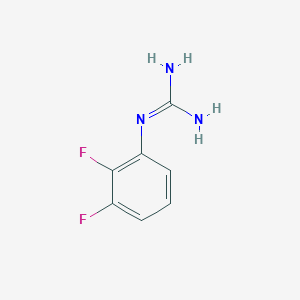
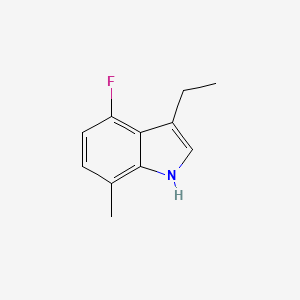
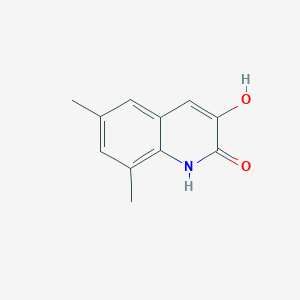
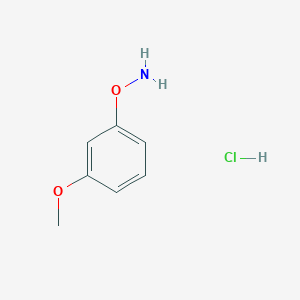
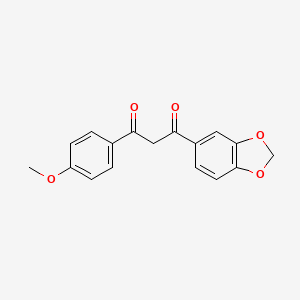

![Ethyl 5-Hydroxy-2-[4-(trifluoromethyl)phenyl]benzofuran-3-carboxylate](/img/structure/B13702035.png)
![2-Amino-5-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B13702040.png)
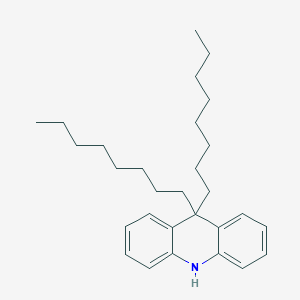
![3-[3-(2-Carboxyethoxy)-2-(2-carboxyethoxymethyl)-2-[(12-oxo-12-phenylmethoxydodecanoyl)amino]propoxy]propanoic acid](/img/structure/B13702052.png)
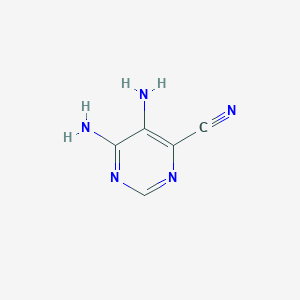
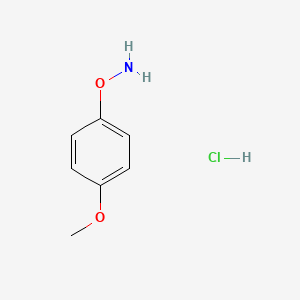
![2-[4-(1-Boc-3-azetidinyl)phenyl]propanoic Acid](/img/structure/B13702057.png)
